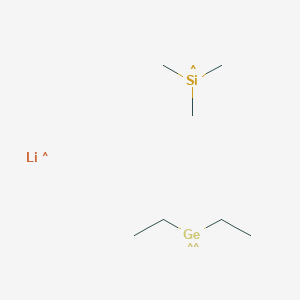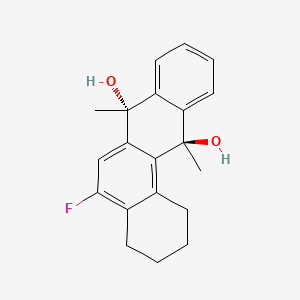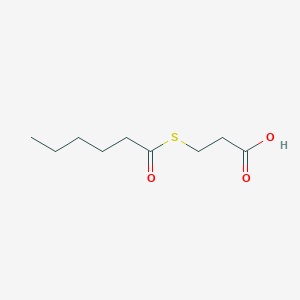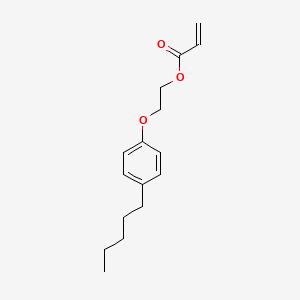![molecular formula C6H6ClNO3S B14333450 7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride CAS No. 97928-60-4](/img/structure/B14333450.png)
7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxo-6-azabicyclo[320]hept-3-ene-6-sulfonyl chloride is a bicyclic compound with a unique structure that includes a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride typically involves the base-catalyzed addition of thiols to 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylates. This reaction produces adducts of the saturated nucleus, which can be stereospecifically oxidized to α-chlorosulphoxides and then dehydrochlorinated to form the desired sulfonyl chloride compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide or thiol.
Substitution: The sulfonyl chloride group can be substituted with nucleophiles to form sulfonamides, sulfonates, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfonamides, and sulfonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antibacterial agent.
Biological Studies: It can be used to study enzyme inhibition and protein interactions due to its reactive sulfonyl chloride group
Mechanism of Action
The mechanism of action of 7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to inhibit enzymes and disrupt biological pathways, making it useful in medicinal chemistry and biological research .
Comparison with Similar Compounds
Similar Compounds
7-Oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylates: These compounds are structurally similar and share some chemical properties.
7-Oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene: Another related compound with a similar bicyclic structure
Uniqueness
7-Oxo-6-azabicyclo[32This sets it apart from other similar compounds that may lack this functional group .
Properties
CAS No. |
97928-60-4 |
|---|---|
Molecular Formula |
C6H6ClNO3S |
Molecular Weight |
207.64 g/mol |
IUPAC Name |
7-oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride |
InChI |
InChI=1S/C6H6ClNO3S/c7-12(10,11)8-5-3-1-2-4(5)6(8)9/h1,3-5H,2H2 |
InChI Key |
NJPALMCBMNMZKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(=O)N2S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[2.2.2]octane-4-carbonyl azide](/img/structure/B14333369.png)
![2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol](/img/structure/B14333384.png)
![1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14333386.png)

![1-Chloro-2-[(4-chlorophenyl)methoxy]benzene](/img/structure/B14333400.png)
![19-ethyl-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14333420.png)

![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)

![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/structure/B14333441.png)




